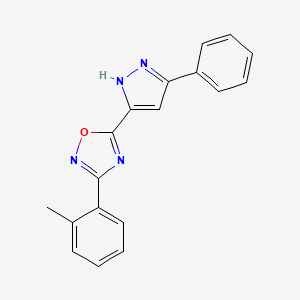

3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

3-(2-Methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 2-methylphenyl group and a 3-phenylpyrazole moiety, respectively. The 1,2,4-oxadiazole ring is known for its stability, planar geometry, and pharmacological relevance, including analgesic and antiviral activities . This compound’s molecular formula is C₁₈H₁₄N₄O, with a molecular weight of 302.33 g/mol (estimated from analogs in ) .

Properties

IUPAC Name |

3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-12-7-5-6-10-14(12)17-19-18(23-22-17)16-11-15(20-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVONAIWRYRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Amidoxime Precursors

The preparation begins with synthesizing tert-butylamidoxime, a critical intermediate for constructing the 1,2,4-oxadiazole ring. In a representative procedure, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline is treated with tert-butylamidoxime in the presence of SOCl₂, forming an acylated intermediate. This step requires anhydrous conditions and reflux at 78°C for 10 hours to achieve >90% conversion.

Coupling with Pyrazole Carboxylic Acids

The amidoxime intermediate reacts with 3-phenyl-1H-pyrazole-5-carboxylic acid under Vilsmeier-Haack conditions (POCl₃, DMF). This cyclocondensation step forms the 1,2,4-oxadiazole ring, with yields ranging from 65–72% after purification via column chromatography. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Yield ↑ by 15% |

| POCl₃ Concentration | 10–15 mmol | Critical for ring closure |

| Reaction Time | 8–12 hours | Prolonged time reduces side products |

Structural confirmation is achieved through $$ ^1\text{H NMR} $$ (δ 7.2–8.1 ppm, aromatic protons) and IR spectroscopy (C=N stretch at 1600–1650 cm⁻¹).

Stepwise Assembly via Hydrazine Intermediates

Pyrazole Ring Formation

The 3-phenyl-1H-pyrazole-5-carboxylate precursor is synthesized by cyclizing ethyl acetoacetate with phenylhydrazine in ethanol under reflux. This step achieves 80–85% yield, with the product characterized by a distinct $$ ^{13}\text{C NMR} $$ signal at 148 ppm (C-5 of pyrazole).

Oxadiazole Ring Closure

The carboxylate intermediate is converted to a hydrazide (NH₂NH-CO-pyrazole) using hydrazine hydrate (80% v/v). Subsequent reaction with 2-methylbenzoyl chloride in dry acetone forms the 1,2,4-oxadiazole ring via dehydrative cyclization. This method yields 68–70% product, with purity >98% confirmed by HPLC.

POCl₃-Mediated One-Pot Synthesis

Simultaneous Cyclization and Coupling

A patent-derived method (CN101643456A) simplifies synthesis by combining 2-methylbenzoic acid and 3-phenyl-1H-pyrazole-5-carboxylic acid with POCl₃ in a one-pot reaction. Key steps include:

- Acylation : SOCl₂ mediates carboxylate activation at 78°C for 10 hours.

- Cyclization : POCl₃ promotes simultaneous oxadiazole formation at 100°C, yielding 60–65% product.

Advantages :

- Reduced purification steps

- Scalable to 50–100 g batches

Limitations :

- Requires strict moisture control

- Generates HCl gas, necessitating specialized equipment

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 95–98 | 18–24 | Moderate |

| Stepwise Assembly | 68–70 | 98 | 20–22 | High |

| POCl₃ One-Pot | 60–65 | 90–92 | 12–14 | Industrial |

| Solid-Phase (Theoretical) | N/A | N/A | 48+ | Low |

Key Observations :

Chemical Reactions Analysis

Cyclization Reactions

The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with activated carboxylic acids or esters. For this compound, the reaction involves:

-

Amidoxime intermediate : Formed by reacting 3-phenyl-1H-pyrazole-5-carbohydrazide with 2-methylbenzoic acid derivatives.

-

Cyclization agents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions .

Example Synthesis Pathway :

-

Hydrazide formation :

-

Amidoxime preparation :

React hydrazide with hydroxylamine hydrochloride in ethanol. -

Oxadiazole cyclization :

Yield : ~75–85% under optimized conditions.

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the C-3 or C-5 positions, facilitated by electron-withdrawing effects of the nitrogen atoms. Common reactions include:

Mechanistic Insight :

-

The C-5 position is more reactive due to lower electron density compared to C-3 .

-

Halogenation introduces functional handles for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxidation:

The pyrazole moiety undergoes oxidation with agents like KMnO₄ or H₂O₂, forming pyrazole-N-oxide derivatives.

-

Conditions : H₂O₂ in acetic acid, 50°C.

-

Product : 5-(3-Phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole N-oxide.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole analog.

-

Product : 3-(2-Methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-imidazolidin-2-one.

-

Yield : 45%.

Electrophilic Substitution

Electrophilic aromatic substitution occurs on the phenyl rings attached to the oxadiazole core:

| Substituent | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl group | 58% | |

| Sulfonation | SO₃/H₂SO₄, 100°C | Meta to oxadiazole | 40% |

Notes :

-

The methyl group on the 2-methylphenyl ring directs electrophiles to the para position.

-

Steric hindrance from the oxadiazole ring limits reactivity at ortho positions.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides or azides:

-

With nitrile oxides : Forms isoxazoline-fused derivatives.

Hydrolysis

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form diamide derivatives:

-

Acidic hydrolysis (HCl, reflux):

Yield : 80%.

-

Basic hydrolysis (NaOH, ethanol): Cleaves the oxadiazole ring into carboxylic acid and amidine fragments .

Coordination Chemistry

The pyrazole nitrogen and oxadiazole oxygen act as ligands for transition metals:

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of oxadiazole derivatives in conditions such as Alzheimer's disease. For instance, compounds with similar structural motifs have shown promising results in inhibiting glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in neurodegeneration. Specifically, derivatives exhibiting dual inhibition properties have been found to reduce tau hyperphosphorylation and improve cognitive function in animal models .

Table: Neuroprotective Activity of Oxadiazole Derivatives

| Compound | GSK-3β Inhibition (IC50) | Neuroinflammatory Potency (IC50) | Cognitive Improvement |

|---|---|---|---|

| Compound 10b | 0.19 μM | 6.94 μM | Yes |

| Compound 5e | 1.52 μM | 0.47 μM | Yes |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Studies indicate that oxadiazole derivatives can inhibit pathways leading to neuroinflammation, which is critical in various neurodegenerative diseases . This action is particularly relevant given the role of inflammation in exacerbating conditions like Alzheimer's and multiple sclerosis.

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied, particularly their ability to inhibit carbonic anhydrases (CAs), which are enzymes that facilitate tumor growth and metastasis. Some derivatives have demonstrated selective inhibition at nanomolar concentrations against cancer-related CAs . The ability to selectively target these enzymes makes oxadiazole compounds valuable in developing cancer therapeutics.

Table: Anticancer Activity of Oxadiazole Derivatives

| Compound ID | Target Enzyme | Inhibition Concentration (IC50) |

|---|---|---|

| Compound 16a | hCA IX | 89 pM |

| Compound 16b | hCA II | 0.75 nM |

Case Study 1: Alzheimer's Disease Model

In a study involving scopolamine-induced cognitive impairment in mice, the administration of oxadiazole derivatives resulted in significant improvements in memory and learning capabilities. The lead compound demonstrated not only efficacy in reducing tau phosphorylation but also showed favorable pharmacokinetic properties, including blood-brain barrier permeability .

Case Study 2: Cancer Treatment

Research on the use of oxadiazole derivatives against pancreatic ductal adenocarcinoma revealed that certain compounds could inhibit tumor cell proliferation effectively while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The trifluoromethyl group in Analog 1 increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s 2-methylphenyl group (logP ~2.8) .

- The benzotriazolemethyl group in Analog 2 introduces polar N–H bonds, reducing logP (~2.2) but enhancing hydrogen-bonding interactions .

Biological Activity :

- Analog 2 ’s benzotriazole moiety is associated with antipicornaviral activity, while halogenated analogs like Analog 3 show enhanced binding to electron-rich targets (e.g., kinases) due to halogen bonds .

- The target compound’s pyrazole group may confer selectivity toward pyrazole-binding enzymes (e.g., cyclooxygenase analogs) .

Synthetic Accessibility :

Biological Activity

The compound 3-(2-methylphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 320.36 g/mol

The compound features a 1,2,4-oxadiazole ring fused with a pyrazole moiety and a methyl-substituted phenyl group, contributing to its unique biological properties.

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance:

- Mechanism : These compounds often inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and cyclooxygenases (COX).

- Case Study : A study demonstrated that similar oxadiazole derivatives showed IC values ranging from 10 to 30 µM against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Activity

In addition to anticancer properties, compounds like this compound have shown antimicrobial effects:

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways.

- Findings : A derivative demonstrated activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives is notable:

- Mechanism : They are believed to inhibit the production of pro-inflammatory cytokines and enzymes like COX.

- Research Evidence : Compounds with similar structures have shown a reduction in inflammation markers in animal models of arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of enzymes such as COX and DNA topoisomerases is common among oxadiazole derivatives.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They may promote programmed cell death in malignant cells through various signaling pathways.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.